molecular formula C18H21NO B14232648 Benzenepropanamide, N-(3-phenylpropyl)- CAS No. 536755-27-8

Benzenepropanamide, N-(3-phenylpropyl)-

Cat. No.: B14232648
CAS No.: 536755-27-8
M. Wt: 267.4 g/mol
InChI Key: OQHHAWAIPHUFOG-UHFFFAOYSA-N
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Description

Benzenepropanamide, N-(3-phenylpropyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzene ring attached to a propanamide group, with an additional phenylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzenepropanamide, N-(3-phenylpropyl)- typically involves the reaction of benzenepropanoyl chloride with 3-phenylpropylamine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

C6H5CH2CH2COCl+C6H5CH2CH2NH2C6H5CH2CH2CONHCH2CH2C6H5+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COCl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CONHCH}_2\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} C6​H5​CH2​CH2​COCl+C6​H5​CH2​CH2​NH2​→C6​H5​CH2​CH2​CONHCH2​CH2​C6​H5​+HCl

Industrial Production Methods: Industrial production methods for Benzenepropanamide, N-(3-phenylpropyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanamide, N-(3-phenylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Benzenepropanamide, N-(3-phenylpropyl)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanamide, N-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 3-Phenylpropionamide
  • N-Phenylbenzenepropanamide
  • N-(3-Phenylpropyl)benzenepropanamide

Comparison: Benzenepropanamide, N-(3-phenylpropyl)- is unique due to the presence of both a benzene ring and a phenylpropyl group attached to the amide nitrogen. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .

Properties

CAS No.

536755-27-8

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-phenyl-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C18H21NO/c20-18(14-13-17-10-5-2-6-11-17)19-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2,(H,19,20)

InChI Key

OQHHAWAIPHUFOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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